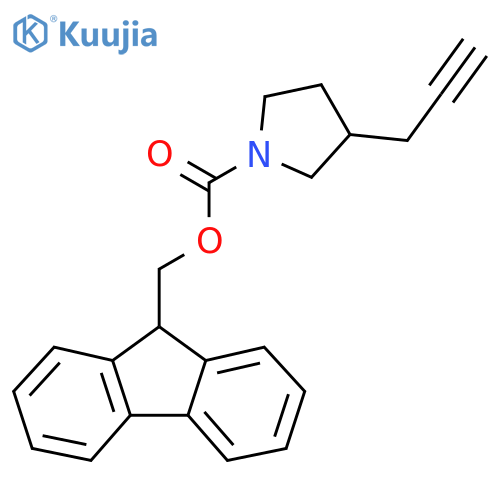Cas no 2770524-76-8 ((9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate)

2770524-76-8 structure
商品名:(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-7347065
- 2770524-76-8
- (9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
-
- インチ: 1S/C22H21NO2/c1-2-7-16-12-13-23(14-16)22(24)25-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,16,21H,7,12-15H2
- InChIKey: PXKLMRPBPYNLER-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCC(CC#C)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 331.157228913g/mol
- どういたいしつりょう: 331.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7347065-0.05g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.05g |
$1247.0 | 2023-07-06 | ||
| Enamine | EN300-7347065-0.5g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.5g |
$1426.0 | 2023-07-06 | ||
| Enamine | EN300-7347065-0.1g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.1g |
$1307.0 | 2023-07-06 | ||
| Enamine | EN300-7347065-2.5g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 2.5g |
$2912.0 | 2023-07-06 | ||
| Enamine | EN300-7347065-0.25g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 0.25g |
$1366.0 | 2023-07-06 | ||
| Enamine | EN300-7347065-5.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 5.0g |
$4309.0 | 2023-07-06 | ||
| Enamine | EN300-7347065-1.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 1.0g |
$1485.0 | 2023-07-06 | ||
| Enamine | EN300-7347065-10.0g |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate |
2770524-76-8 | 10.0g |
$6390.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
2770524-76-8 ((9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate) 関連製品
- 624-75-9(Iodoacetonitrile)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
